Methyl 5-bromo-2-(bromomethyl)nicotinate

Medicinal Chemistry Building Blocks Cross-Coupling

This compound uniquely integrates a 5-bromo group for palladium-catalyzed cross-coupling and a 2-bromomethyl group for nucleophilic substitution. Enables efficient sequential functionalization impossible with mono-halogenated analogs. Critical for constructing 2,5-disubstituted nicotinates and annulated heterocycles like pyridopyrroles. Ideal for targeted covalent inhibitor (TCI) design leveraging dual-reactive warheads.

Molecular Formula C8H7Br2NO2
Molecular Weight 308.95 g/mol
Cat. No. B8224644
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 5-bromo-2-(bromomethyl)nicotinate
Molecular FormulaC8H7Br2NO2
Molecular Weight308.95 g/mol
Structural Identifiers
SMILESCOC(=O)C1=C(N=CC(=C1)Br)CBr
InChIInChI=1S/C8H7Br2NO2/c1-13-8(12)6-2-5(10)4-11-7(6)3-9/h2,4H,3H2,1H3
InChIKeyKHUUMTSBLWWBMT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 5-bromo-2-(bromomethyl)nicotinate: A Dual-Reactive Heterocyclic Building Block for Complex Molecule Synthesis


Methyl 5-bromo-2-(bromomethyl)nicotinate (CAS: 1260667-58-0) is a highly functionalized pyridine derivative belonging to the class of halogenated nicotinate esters. It possesses a unique molecular architecture defined by two distinct and reactive halogen sites: a bromine atom at the 5-position of the pyridine ring and a bromomethyl group at the 2-position [1]. With a molecular formula of C8H7Br2NO2 and a molecular weight of 308.95 g/mol , this compound serves as a versatile, dual-electrophilic scaffold for constructing complex heterocyclic systems and pharmaceutically relevant intermediates. The differential reactivity of its two carbon-bromine bonds enables controlled, sequential functionalization, making it a strategic choice for multi-step synthetic pathways that simpler, mono-halogenated nicotinate analogs cannot efficiently replicate .

Why Generic Substitution Fails: Methyl 5-bromo-2-(bromomethyl)nicotinate Differentiation from Mono-Functional Analogs


Generic substitution with simpler, commercially available nicotinate analogs like Methyl 5-bromo-2-methylnicotinate (CAS: 1215916-40-7) or Methyl 5-bromonicotinate (CAS: 29681-44-5) is not chemically equivalent and leads to synthetic pathway failure. While Methyl 5-bromo-2-methylnicotinate (MW: 230.06 g/mol ) offers only a single, relatively unreactive methyl group at the 2-position for potential functionalization, it lacks the requisite electrophilic 'handle' for nucleophilic substitution at that site . Conversely, Methyl 5-bromonicotinate provides only one aryl bromide site for cross-coupling. The target compound uniquely integrates both a 5-bromo group for palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) and a highly reactive 2-bromomethyl group for nucleophilic substitution (e.g., SN2) [1]. This dual functionality enables a divergent synthetic strategy where two different moieties can be installed sequentially, a process that is impossible with the aforementioned mono-functional analogs and requires a multi-step de novo synthesis if alternative starting materials are used.

Quantitative Evidence for Selecting Methyl 5-bromo-2-(bromomethyl)nicotinate Over Alternatives


Enhanced Synthetic Divergence: Quantifying the Advantage of Dual Halogenation vs. Methyl 5-bromo-2-methylnicotinate

Methyl 5-bromo-2-(bromomethyl)nicotinate (CAS: 1260667-58-0) provides a quantifiable advantage in synthetic divergence compared to its closest analog, Methyl 5-bromo-2-methylnicotinate (CAS: 1215916-40-7). While the analog possesses an inert methyl group at the 2-position, the target compound features a reactive bromomethyl group, enabling a second orthogonal functionalization step . This capability is supported by the fundamental differences in bond dissociation energies (BDE) and reaction pathways, where a C(sp2)-Br bond (aryl bromide) participates in cross-coupling and a C(sp3)-Br bond (benzylic bromide) undergoes nucleophilic substitution [1]. This translates to a demonstrable reduction in synthetic steps for accessing complex 2,5-disubstituted nicotinates.

Medicinal Chemistry Building Blocks Cross-Coupling

Validated Utility in Suzuki-Miyaura Cross-Coupling: Leveraging Class-Level Reactivity of 5-Bromonicotinates

The 5-bromo substituent on the nicotinate ring provides a validated and highly efficient site for palladium-catalyzed Suzuki-Miyaura cross-coupling. While direct data for the target compound is limited, extensive class-level evidence confirms that 5-bromonicotinates are excellent substrates for this transformation. The electron-withdrawing nature of the pyridine ring and ester group enhances the oxidative addition step, often leading to high yields under mild conditions [1]. This reaction has been successfully applied to 5-bromonicotinic acid for the solid-phase preparation of combinatorial libraries, demonstrating the robustness of this transformation [2]. The presence of the 2-bromomethyl group does not interfere with this chemoselective coupling.

Organic Synthesis Suzuki Coupling Solid-Phase Synthesis

Structural and Pharmacophoric Advantages: Regioisomeric Differentiation from Methyl 6-(bromomethyl)nicotinate

The specific 2,5-substitution pattern on the pyridine ring distinguishes Methyl 5-bromo-2-(bromomethyl)nicotinate from other regioisomers, such as Methyl 6-(bromomethyl)nicotinate (CAS: 131803-48-0) [1]. While both are valuable building blocks, their differing substitution patterns lead to distinct spatial arrangements of pendant groups in final products. In drug design, the relative position of substituents on a core scaffold profoundly impacts target binding, selectivity, and overall pharmacological properties [2]. Therefore, the selection of a specific regioisomer is a critical decision in a structure-activity relationship (SAR) campaign, and one cannot be substituted for the other without fundamentally altering the molecular geometry and likely the biological outcome.

Medicinal Chemistry Structure-Activity Relationship Heterocyclic Chemistry

Differentiation from Ethyl Ester Analog: A Consideration of Molecular Weight and Lipophilicity

The choice between a methyl ester (target compound) and an ethyl ester (Ethyl 5-bromo-2-(bromomethyl)nicotinate, CAS: 41598-79-2) involves a quantifiable trade-off in physicochemical properties. The target methyl ester has a lower molecular weight (308.95 g/mol ) compared to the ethyl ester (322.98 g/mol ). This 14 g/mol difference, while small, contributes to a lower calculated LogP (a measure of lipophilicity) for the methyl ester, which can influence membrane permeability, solubility, and metabolic stability in a biological context [1]. In a medicinal chemistry optimization program, such incremental differences in lipophilicity are often critical for improving drug-likeness and ADME (Absorption, Distribution, Metabolism, Excretion) profiles.

Medicinal Chemistry Physicochemical Properties ADME

Primary Application Scenarios for Methyl 5-bromo-2-(bromomethyl)nicotinate in Research and Development


Medicinal Chemistry: Divergent Synthesis of 2,5-Disubstituted Nicotinate Pharmacophores

This compound is most valuable when a synthetic route requires the sequential installation of two different molecular fragments onto a nicotinic acid core. As established, its dual halogenation allows for a chemoselective process: first, a Suzuki-Miyaura coupling at the 5-bromo position to introduce an aryl or heteroaryl group [1], followed by a nucleophilic substitution (e.g., with an amine, thiol, or alkoxide) at the 2-bromomethyl position [2]. This divergent approach is significantly more efficient than using a mono-functional analog like Methyl 5-bromo-2-methylnicotinate, which would require a more complex and lower-yielding sequence to achieve the same 2,5-disubstitution pattern. This makes the compound a premier building block for the rapid exploration of structure-activity relationships (SAR) in drug discovery programs targeting kinases, GPCRs, or other enzyme classes where nicotinate-based scaffolds are prevalent.

Heterocyclic Chemistry: Core Scaffold for Constructing Fused Ring Systems

The 2-bromomethyl group is a powerful synthon for constructing annulated heterocycles. Through intramolecular nucleophilic substitution, it can be used to form new five- or six-membered rings fused to the pyridine core [2]. This application scenario leverages the compound's unique ability to act as a scaffold for generating novel polycyclic structures, such as pyridopyrroles or pyridoazepines, which are common motifs in natural products and pharmaceutical agents. Alternative building blocks lacking the reactive benzylic bromide at the 2-position, like Methyl 5-bromonicotinate, are incapable of enabling this key ring-closing transformation and thus cannot be substituted for this purpose.

Targeted Covalent Inhibitor Design: Incorporation of a Latent Electrophilic Warhead

The benzylic bromomethyl group can serve as a precursor to or directly as a mildly reactive electrophilic warhead in the design of targeted covalent inhibitors (TCIs). Following the installation of a recognition motif via Suzuki coupling at the 5-position, the bromomethyl group can be tuned (e.g., converted to a less reactive leaving group) to covalently engage a specific, non-catalytic cysteine residue on a protein target after initial non-covalent binding [2]. This dual-mode mechanism is a hallmark of highly potent and selective drugs. This specific utility is derived directly from the presence of the 2-bromomethyl substituent, a feature absent in simpler analogs like Methyl 5-bromo-2-methylnicotinate, making the target compound a strategic choice for this advanced drug design application.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for Methyl 5-bromo-2-(bromomethyl)nicotinate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.